molecular formula C20H23NO6 B10986647 N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine

Cat. No.: B10986647
M. Wt: 373.4 g/mol
InChI Key: MRKPIEDYLQYHHC-SFHVURJKSA-N
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Description

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine is a complex organic compound with a unique structure that combines a chromen ring system with an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine typically involves multiple steps, starting with the preparation of the chromen ring system. This is followed by the introduction of the valine moiety through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the chromen ring system, potentially leading to the formation of quinones.

    Reduction: Reduction reactions can affect the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, potentially inhibiting their activity. The valine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromen derivatives and amino acid conjugates, such as:

  • N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-alanine
  • N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrochromen-9-yl)oxy]acetyl}-L-leucine

Uniqueness

N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}-L-valine is unique due to its specific combination of a chromen ring system with an L-valine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H23NO6

Molecular Weight

373.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]acetyl]amino]butanoic acid

InChI

InChI=1S/C20H23NO6/c1-10(2)18(19(23)24)21-16(22)9-26-14-7-11(3)8-15-17(14)12-5-4-6-13(12)20(25)27-15/h7-8,10,18H,4-6,9H2,1-3H3,(H,21,22)(H,23,24)/t18-/m0/s1

InChI Key

MRKPIEDYLQYHHC-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)N[C@@H](C(C)C)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)NC(C(C)C)C(=O)O

Origin of Product

United States

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